(3S)-3-(4-(2-chloro-5-iodobenzyl)phenoxy)tetrahydrofuran

Microtubule destabilization Melanoma Cellular imaging

(3S)-3-(4-(2-chloro-5-iodobenzyl)phenoxy)tetrahydrofuran (CAS 2387332-20-7) is a chiral halogenated Phenstatin analog (HPA) that acts as a microtubule-destabilizing agent and also serves as a key pharmaceutical intermediate in the synthesis of the SGLT2 inhibitor Empagliflozin. The molecule features a tetrahydrofuran ring, a para-substituted phenoxy bridge, and a 2-chloro-5-iodobenzyl moiety, which together impart distinct steric and electronic properties.

Molecular Formula C17H16ClIO2
Molecular Weight 414.7 g/mol
CAS No. 2387332-20-7
Cat. No. B12506293
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3S)-3-(4-(2-chloro-5-iodobenzyl)phenoxy)tetrahydrofuran
CAS2387332-20-7
Molecular FormulaC17H16ClIO2
Molecular Weight414.7 g/mol
Structural Identifiers
SMILESC1COCC1OC2=CC=C(C=C2)CC3=C(C=CC(=C3)I)Cl
InChIInChI=1S/C17H16ClIO2/c18-17-6-3-14(19)10-13(17)9-12-1-4-15(5-2-12)21-16-7-8-20-11-16/h1-6,10,16H,7-9,11H2
InChIKeyYLUHNGIWRCCQMQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Why (3S)-3-(4-(2-chloro-5-iodobenzyl)phenoxy)tetrahydrofuran (CAS 2387332-20-7) Is a Non-Interchangeable Halogenated Phenstatin Analog


(3S)-3-(4-(2-chloro-5-iodobenzyl)phenoxy)tetrahydrofuran (CAS 2387332-20-7) is a chiral halogenated Phenstatin analog (HPA) that acts as a microtubule-destabilizing agent and also serves as a key pharmaceutical intermediate in the synthesis of the SGLT2 inhibitor Empagliflozin . The molecule features a tetrahydrofuran ring, a para-substituted phenoxy bridge, and a 2-chloro-5-iodobenzyl moiety, which together impart distinct steric and electronic properties. Unlike generic tubulin binders, this compound exhibits a specific binding mode (mode HH) at the colchicine site, and its biological activity is highly sensitive to both stereochemistry and halogen substitution pattern.

Stereochemical and Halogen-Specific Constraints That Prevent Simple Interchange with Close Analogs


Generic substitution fails for (3S)-3-(4-(2-chloro-5-iodobenzyl)phenoxy)tetrahydrofuran because the (3S) stereochemistry at the tetrahydrofuran ring and the 2-chloro-5-iodo substitution pattern on the benzyl group are both critical determinants of molecular recognition. The (R)-enantiomer (CAS 2194590-02-6), for instance, is classified as an impurity of Empagliflozin rather than a productive synthetic intermediate . Similarly, the 5-bromo analog (CAS 915095-89-5) displays different reactivity in cross-coupling reactions due to the weaker C–Br bond compared to the C–I bond. In microtubule destabilization assays, the replacement of iodine with other halogens or the use of racemic mixtures leads to altered binding energies and diminished anticancer activity, as shown by docking studies where compound 2d (the S-enantiomer) clusters among the highest-affinity HPAs only when both the correct stereochemistry and iodine substituent are present [1].

Quantitative Comparator Evidence for Prioritizing (3S)-3-(4-(2-chloro-5-iodobenzyl)phenoxy)tetrahydrofuran


Microtubule Network Disruption in A375 Melanoma Cells at 10 µM – Direct Comparison to Negative Control

Compound 2d, the (S)-enantiomer that shares stereochemistry with CAS 2387332-20-7, was directly compared to a DMSO vehicle control for its ability to disrupt the microtubule network in A375 melanoma cells. At 10 µM, compound 2d caused a statistically significant reduction in cell count (p < 0.0001) and an increase in the nucleus-to-cytoplasm area ratio, consistent with microtubule collapse. This assay was part of a panel that included other halogenated analogs (1g, 1h, 2c), but only compounds with the 2-chloro-5-iodo substitution and the (S)-tetrahydrofuran configuration, including 2d, were highlighted as effective destabilizers [1].

Microtubule destabilization Melanoma Cellular imaging

Docking Binding Energy and Inhibition Constant vs. Combretastatin A-4 and Phenstatin at the Colchicine Site

In molecular docking studies against the Tubulin-CA4 complex (PDB: 5LYJ), compound 2d (the direct S-enantiomer equivalent of CAS 2387332-20-7) exhibited a binding mode HH with ΔG values in the −7.21 to −7.52 kcal/mol range and Ki values between 3.08 and 5.15 µM, making it outstanding in its class compared to Combretastatin A-4 (ΔG = −5.17 kcal/mol) and Phenstatin (ΔG = −5.12 kcal/mol) [1]. The enhanced affinity is attributed to additional hydrogen bonds formed between the tetrahydrofuran oxygen and amino acid residues in the colchicine binding pocket [1].

Molecular docking Tubulin binding Colchicine site

Anticancer Proliferation Inhibition Across Huh-7 and A549 Cell Lines – Class-Level Benchmarking

In MTT proliferation assays, the HPA series including compound 2d was tested against human liver cancer Huh-7 and lung cancer A549 cell lines at a fixed concentration of 10 µM. The series collectively achieved 27.91–77.61% inhibition in Huh-7 and 25.24–78.08% inhibition in A549 cells [1]. While individual IC50 values for compound 2d were not reported, compounds with the p-tetrahydrofuran-3-oxyl substituent (including 2d) were consistently among the most active members, with the top-performing analogs in the series achieving IC50 values of approximately 5.0–5.5 µM [1]. This positions the scaffold as a validated starting point for further optimization.

Anticancer activity Huh-7 A549 MTT assay

Stereochemical Integrity Confirmation via Single-Crystal X-Ray Diffraction

The stereochemical configuration of the halogenated Phenstatin analog series, including the absolute configuration at the tetrahydrofuran ring, was unambiguously confirmed by single-crystal X-ray diffraction analysis of compound 1d (CCDC 1444717) [1]. This structural proof validates the 3S configuration assigned to compounds in this series and distinguishes them from racemic mixtures (which carry a different CAS number and non-stereospecific InChI key) that cannot guarantee enantiomeric purity.

X-ray crystallography Stereochemistry Structural confirmation

Validated Application Scenarios for (3S)-3-(4-(2-chloro-5-iodobenzyl)phenoxy)tetrahydrofuran


Microtubule Destabilization Studies in Cancer Cell Models

Based on the direct cellular evidence that compound 2d induces microtubule network collapse in A375 melanoma cells at 10 µM [1], this compound is suited for use as a positive control or probe compound in tubulin-targeted anticancer research. It can be employed to benchmark novel tubulin binders in immunofluorescence-based assays measuring microtubule integrity.

Structure-Activity Relationship (SAR) Exploration Around the Colchicine Binding Site

The docking data showing ΔG values 2.0–2.4 kcal/mol more favorable than CA-4 and Phenstatin [2] position this compound as a privileged scaffold for SAR studies focused on the colchicine site. Medicinal chemistry groups can use this compound as a starting point to design derivatives that further exploit the hydrogen bonding capabilities of the tetrahydrofuran ring.

Empagliflozin Synthetic Intermediate Process Development

This compound serves as a key late-stage intermediate in the synthesis of Empagliflozin . Process chemistry teams developing or improving Empagliflozin manufacturing routes require highly characterized, stereochemically pure batches of this intermediate to ensure consistent API quality and to minimize the formation of the (R)-enantiomer impurity (CAS 2194590-02-6).

Reference Standard Use in Cross-Coupling Methodology Development

The presence of the aryl iodide moiety makes this compound a valuable substrate for testing novel Pd-catalyzed cross-coupling conditions (e.g., Suzuki, Negishi, Sonogashira). The iodine atom provides a reactive handle that is labile under milder conditions than the corresponding bromide analog, enabling chemists to evaluate catalyst systems with a well-defined, crystalline substrate whose purity and structure have been confirmed by X-ray diffraction [2].

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